(4-Methylmorpholin-2-yl)methanamine dihydrochloride

Overview

Description

“(4-Methylmorpholin-2-yl)methanamine dihydrochloride” is a synthetic compound and a tertiary amine derivative. It has a molecular formula of C6H16Cl2N2O and a molecular weight of 203.11 g/mol. The compound is also known by its InChI code: 1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3 .

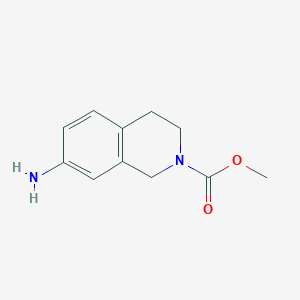

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is substituted at the 4-position with a methyl group and at the 2-position with a methanamine group .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 203.11 g/mol. Its exact mass is 202.063965 Da and its monoisotopic mass is 202.063965 Da . The compound has a complexity of 87.1 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Catalysis in Biodiesel Production

(4-Methylmorpholin-2-yl)methanamine dihydrochloride and related compounds have been explored as catalysts in biodiesel production. A study highlighted the use of a similar ionic liquid, 4-allyl-4-methylmorpholin-4-ium bromine, combined with microwave heating to enhance methyl ester yields in biodiesel production. The approach demonstrated improved efficiency and cost-effectiveness (Lin et al., 2013).

Synthesis of Amides and Esters

These compounds are also instrumental in the synthesis of various chemical compounds. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, has been used effectively in the condensation of carboxylic acids and amines to produce amides and esters (Kunishima et al., 1999).

Antimicrobial Activities

Some derivatives of this chemical have shown potential in antimicrobial applications. For instance, certain methanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains, showing moderate to very good activities (Thomas, Adhikari, & Shetty, 2010).

Pharmaceutical Research

In pharmaceutical research, related compounds have been used as intermediates in the synthesis of potential drugs. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists and showed robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Photocytotoxicity Studies

Iron(III) complexes incorporating similar chemical structures have been synthesized for their photocytotoxic properties. These complexes were found to be effective in generating reactive oxygen species and showed potential in cellular imaging and photocytotoxicity under red light (Basu et al., 2014).

Safety and Hazards

Safety data for “(4-Methylmorpholin-2-yl)methanamine dihydrochloride” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

Properties

IUPAC Name |

(4-methylmorpholin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVGPZSZOJPAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

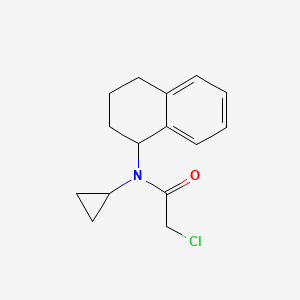

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)

![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)

![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)

![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)

![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)

![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)